3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one
Description
Properties
IUPAC Name |
3-(3-oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9(10(2)19)18-15(20)12-8-13(21-14(12)16-17-18)11-6-4-3-5-7-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKFGKAFFMIMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=N1)SC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Amino-5-phenylthiophene-3-carboxamide
A modified Hurd-Mori reaction is employed:
Cyclization to 6-Phenylthieno[2,3-d]triazin-4-one
Nitrosation and cyclization proceed as follows:
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Conditions : Sodium nitrite (1.2 eq) in acetic acid (40 mL) at 0°C for 2 h.
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Yield : 55% as brown crystals (mp 243–245°C).
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Characterization :
Introduction of the 3-Oxobutan-2-yl Side Chain
Alkylation with 3-Bromo-2-butanol
Oxidation to 3-Oxobutan-2-yl Derivative
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Conditions : SO₃-pyridine complex (2.5 eq), DMSO (20 mL), Et₃N (3 eq) at 25°C for 1 h.
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Yield : 85% as yellow oil.
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Characterization :
Optimization and Scalability
Reaction Parameter Analysis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C | Maximizes selectivity |
| Solvent | DMF | Enhances solubility |
| Molar Ratio (NaH) | 1.2:1 | Prevents over-alkylation |
Large-Scale Production
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Batch Size : 100 mmol, yielding 48–52% final product.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Mechanistic Insights
Cyclization Pathway
Nitrosation generates a diazonium intermediate, which undergoes intramolecular cyclization via nucleophilic attack at the thiophene C-2 position, expelling NH₃ and forming the triazinone ring.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazines with various functional groups.
Scientific Research Applications
3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agriculture: It is explored as a potential herbicide due to its ability to disrupt essential metabolic pathways in plants.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one involves its interaction with specific molecular targets. In medicinal applications, the compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound prevents their normal function, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Triazinone vs. Pyrimidinone
- Target Compound: The triazinone core (1,2,4-triazin-4-one) contains three nitrogen atoms, offering enhanced hydrogen-bonding capacity and electron-deficient characteristics compared to pyrimidinones.
- 3-(2-Furylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (3a): Features a pyrimidinone core (two nitrogen atoms), which may exhibit reduced electrophilicity and different binding affinities in biological systems .
Thieno-Fused vs. Pyrazolo-Oxazinone
- 6-Methyl-1,3-diphenylpyrazolo[3,4-d]oxazin-4-one: Contains a pyrazolo-oxazinone core, which differs in ring size (7-membered oxazinone) and heteroatom arrangement (oxygen and nitrogen). Such structural variations lead to distinct solubility and stability profiles .
Substituent Effects
Position 3 Substituents
Position 6 Substituents
- Phenyl Group : Common in all compared compounds, contributing to hydrophobic interactions and aromatic stacking.
Physical and Chemical Properties (Inferred)
Biological Activity
3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive understanding.
Synthesis of the Compound
The synthesis of thieno[2,3-d]triazin derivatives typically involves multi-step reactions that include condensation and cyclization processes. The following general steps outline the synthesis pathway for this compound:
- Starting Materials : The synthesis begins with readily available starting materials such as 2-amino derivatives and various carbonyl compounds.
- Condensation Reaction : A condensation reaction is performed to form an intermediate thieno compound.
- Cyclization : Subsequent cyclization leads to the formation of the triazin core structure.
- Functionalization : The final step often includes functionalization to introduce the oxobutan group and phenyl substituent.
Example Synthetic Route
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | 2-amino compounds + carbonyls | Room temperature |
| 2 | Cyclization | Thieno intermediates | Heat under reflux |
| 3 | Functionalization | Alkyl halides, bases | Specific conditions for substitution |
Anticancer Properties
Research has indicated that thieno[2,3-d]triazin derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.
Case Study: Antiproliferative Activity
In a recent study evaluating a series of thieno derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7), it was found that:
- Compound Efficacy : Certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects.
- Mechanism of Action : Molecular docking studies suggested that these compounds bind effectively to active sites on critical enzymes involved in cancer cell proliferation.
Other Biological Activities
Beyond anticancer effects, thieno[2,3-d]triazin derivatives have been explored for other biological activities:
- Antimicrobial Activity : Some studies report significant antimicrobial effects against various bacterial strains.
- Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation markers in vitro.
Summary of Biological Activities
| Biological Activity | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Antiproliferative | 5.0 - 10.0 | MDA-MB-231 |
| Antimicrobial | < 20.0 | Staphylococcus aureus |
| Anti-inflammatory | Not reported | RAW264.7 macrophages |
Detailed Research Findings
- Cytotoxicity Assays : In vitro assays using the NCI-60 cell line panel highlighted that several derivatives had selective cytotoxicity against breast cancer cells.
- Molecular Docking Studies : These studies revealed favorable interactions between the compounds and target proteins such as topoisomerase I, crucial for DNA replication in cancer cells.
Q & A
Basic Questions
Q. What are the established synthetic methodologies for 3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from ethyl aroylacetates (e.g., substituted phenyl derivatives) and heterocyclic amines. Key steps include:
- Cyclization : Reacting 4-azidofurazan-3-amine derivatives with ethyl aroylacetates under controlled temperatures (-35°C to reflux) to form the triazinone core .
- Substituent Introduction : Functional groups like phenyl, thienyl, or methoxyphenyl are incorporated via nucleophilic substitution or condensation reactions. Solvents such as ethanol or dimethylformamide (DMF) are commonly used .
- Purification : Column chromatography or recrystallization ensures high purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer :
- Spectroscopic Analysis : NMR (¹H, ¹³C) identifies proton environments and carbon frameworks. For example, the keto group at position 3 and phenyl substituents are confirmed via characteristic chemical shifts .
- X-ray Crystallography : Resolves spatial arrangements, particularly the thieno-triazinone fused ring system and substituent orientations .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
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Temperature Control : Lower temperatures (-35°C) minimize side reactions during cyclization, while reflux (e.g., in ethanol) enhances reaction completion .
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Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, whereas non-polar solvents aid in crystallization .
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Catalysts : Bases like DIPEA (N,N-diisopropylethylamine) facilitate deprotonation in nucleophilic substitutions .
Table 1 : Example Optimization Parameters
Step Condition Yield Improvement Reference Cyclization -35°C, 7 h 15–20% Substitution Reflux in DMF, 12 h 30–35% Purification Ethanol recrystallization Purity >95%
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Use multiple techniques (e.g., enzyme inhibition assays, receptor binding studies) to cross-validate results. For example, discrepancies in IC₅₀ values may arise from assay-specific interference .
- Purity Verification : Impurities from synthetic byproducts (e.g., unreacted azides) can skew bioactivity; HPLC or LC-MS ensures compound integrity .
- Structural Confirmation : Re-evaluate stereochemistry or tautomeric forms via X-ray or computational modeling (e.g., DFT calculations) .
Q. How are structure-activity relationships (SAR) studied for this compound?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., replacing phenyl with fluorophenyl or thienyl groups) to assess impact on bioactivity .
- In Silico Modeling : Molecular docking predicts binding affinities to targets like kinases or GPCRs. Tools like AutoDock Vina simulate interactions with active sites .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 models) to prioritize derivatives .
Data Contradiction Analysis
Q. How should researchers address variability in enzymatic inhibition data?
- Methodological Answer :
- Assay Standardization : Use identical buffer conditions (pH, ionic strength) and enzyme batches to minimize variability .
- Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
- Statistical Rigor : Apply ANOVA or t-tests to determine significance across replicates. Outliers may indicate experimental artifacts .
Experimental Design Considerations
Q. What factorial designs are suitable for studying substituent effects?
- Methodological Answer :
- Fractional Factorial Design : Test substituent combinations (e.g., electron-withdrawing vs. donating groups) to identify critical parameters .
- Response Surface Methodology (RSM) : Optimize reaction variables (temperature, solvent ratio) for maximum yield .
Table 2 : Example Factorial Design for Substituent Screening
| Substituent Position | Group Tested | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 6-Phenyl | 4-Fluorophenyl | 0.45 ± 0.02 | |
| 3-Oxobutan-2-yl | Cyclohexyl | >10 (Inactive) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
